1-(1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)pyrrolidin-3-yl)ethanone

Lipophilicity Drug-likeness Medicinal Chemistry

1-(1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)pyrrolidin-3-yl)ethanone (CAS 2034296-70-1) is a synthetic, heterocyclic small molecule featuring a trifluoromethyl-substituted pyrimidine core linked to a pyrrolidine ring bearing an ethanone moiety. It is cataloged within the pyrimidine-substituted pyrrolidine derivatives chemical class, a family extensively explored in medicinal chemistry for kinase inhibition.

Molecular Formula C12H14F3N3O
Molecular Weight 273.259
CAS No. 2034296-70-1
Cat. No. B2469917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)pyrrolidin-3-yl)ethanone
CAS2034296-70-1
Molecular FormulaC12H14F3N3O
Molecular Weight273.259
Structural Identifiers
SMILESCC1=NC(=CC(=N1)N2CCC(C2)C(=O)C)C(F)(F)F
InChIInChI=1S/C12H14F3N3O/c1-7(19)9-3-4-18(6-9)11-5-10(12(13,14)15)16-8(2)17-11/h5,9H,3-4,6H2,1-2H3
InChIKeyKWVYDZUWFAZQKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)pyrrolidin-3-yl)ethanone: Chemical Class and Baseline Characteristics


1-(1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)pyrrolidin-3-yl)ethanone (CAS 2034296-70-1) is a synthetic, heterocyclic small molecule featuring a trifluoromethyl-substituted pyrimidine core linked to a pyrrolidine ring bearing an ethanone moiety. It is cataloged within the pyrimidine-substituted pyrrolidine derivatives chemical class, a family extensively explored in medicinal chemistry for kinase inhibition [1]. PubChem data confirm a molecular weight of 273.25 g/mol, an XLogP3-AA of 1.8, zero hydrogen bond donors, and a topological polar surface area of 46.1 Ų, collectively indicating moderate lipophilicity and high passive membrane permeability potential—properties distinct from many more polar heterocyclic cores [2].

Why 1-(1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)pyrrolidin-3-yl)ethanone Cannot Be Simply Replaced by In-Class Analogs


Generic substitution with a different pyrimidine-substituted pyrrolidine derivative is inadvisable because the specific substitution pattern of a 2-methyl-6-trifluoromethyl pyrimidine coupled with a 3-ethanone pyrrolidine creates a unique three-dimensional pharmacophore. Even minor changes, such as moving the acetyl group on the pyrrolidine or replacing the trifluoromethyl group, dramatically alter the electron distribution of the pyrimidine ring and the conformational preference of the saturated heterocycle [1]. In the context of kinase inhibitor design, for example, such structural differences have been shown to translate into orders-of-magnitude shifts in target binding affinity [2]. For procurement officers and scientists, substituting this compound with a less expensive 'pyrimidine-pyrrolidine' analog without verifying the exact substitution pattern risks project failure due to inactivity or a completely different selectivity profile.

Quantitative Differentiation Evidence for 1-(1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)pyrrolidin-3-yl)ethanone


Lipophilicity and Predicted Membrane Permeability Differentiated from Non-Halogenated Pyrimidine Analogs

The compound possesses a computed XLogP3-AA of 1.8, which is significantly higher than the non-trifluoromethyl analog, 2-methylpyrimidine-pyrrolidine (predicted XLogP ~0.3-0.5). This quantitative difference directly impacts passive membrane permeability, a critical parameter for cellular target engagement [1].

Lipophilicity Drug-likeness Medicinal Chemistry

Trifluoromethyl Group Confers Metabolic Stability Advantage Over Methyl-Only Pyrimidine Analogs

The electron-withdrawing trifluoromethyl group on the pyrimidine ring reduces the electron density of the aromatic system, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes. This class-level effect is well-documented: pyrimidines with a 6-CF3 substituent show significantly longer microsomal half-lives compared to their 6-methyl or 6-H analogs [1]. While direct metabolic data for CAS 2034296-70-1 is not publicly available, the structural feature is strongly associated with a >2-fold improvement in in vitro metabolic stability across multiple series [2].

Metabolic Stability CYP450 Lead Optimization

Pyrrolidine 3-Acetyl Substitution Provides a Different Hydrogen Bond Acceptor Geometry Compared to 3-Hydroxy or 3-Amino Analogs

The 3-ethanone (acetyl) group on the pyrrolidine acts as a hydrogen bond acceptor with a specific spatial orientation defined by the sp2-hybridized carbonyl. This contrasts with the sp3-hybridized oxygen in the 3-hydroxy analog (CAS 2034602-58-7) or the amino analog, which have different H-bond geometries and donor/acceptor properties. In kinase projects, such a difference can determine whether the compound engages the hinge region or a back-pocket residue, leading to distinct selectivity profiles [1].

Pharmacophore Kinase Selectivity Structure-Based Design

Recommended Application Scenarios for 1-(1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)pyrrolidin-3-yl)ethanone Based on Quantified Differentiation


Privileged Core for Trk/Dual Leucine Zipper Kinase (DLK) Inhibitor Optimization Programs

The compound serves as a strategic intermediate or tool compound for medicinal chemistry programs targeting kinases such as TrkA (IC50 of structurally related pyrimidine-pyrrolidines reported as low as 14.2 nM [1]) or DLK, where the combination of a CF3-pyrimidine and an acetyl-pyrrolidine is a validated pharmacophore. Its distinct lipophilicity and pharmacophoric profile, as established in Section 3, make it a more suitable starting point than simpler pyrimidine libraries for projects requiring both CNS permeability and metabolic stability.

Negative Control or Selectivity Probe for Inhibitors Targeting EED or Other Non-Kinase Pyrimidine-Binding Proteins

Binding data for structurally similar pyrimidine-pyrrolidine compounds show affinity for the polycomb protein EED (IC50 = 40 nM [2]). Given its unique 3-acetyl substitution, CAS 2034296-70-1 is likely to serve as a selectivity probe to differentiate kinase-driven pharmacology from EED-driven effects in cellular assays, a critical application in target deconvolution studies.

Building Block for Parallel SAR Exploration of Pyrimidine C-6 Trifluoromethyl vs. C-6 Alkyl/H Series

Procurement of this compound enables a direct, controlled comparison of CF3 versus H or CH3 substitution at the pyrimidine 6-position within the same pyrrolidine-acetyl context. This supports quantitative structure-activity relationship (QSAR) studies, as the >2-fold metabolic stability advantage inferred in Section 3 can be experimentally verified and leveraged in lead optimization.

Quote Request

Request a Quote for 1-(1-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)pyrrolidin-3-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.